molecular formula C7H11NO2 B14323054 1-Methyl-2-(nitromethyl)cyclopent-1-ene CAS No. 104488-99-5

1-Methyl-2-(nitromethyl)cyclopent-1-ene

Cat. No.: B14323054
CAS No.: 104488-99-5
M. Wt: 141.17 g/mol
InChI Key: WGMYAPGBSWIPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(nitromethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(nitromethyl)cyclopent-1-ene can be achieved through several methods. One common approach involves the nitration of 1-Methylcyclopentene followed by the introduction of a nitromethyl group. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(nitromethyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of cyclopentene.

    Reduction: Amino derivatives of cyclopentene.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(nitromethyl)cyclopent-1-ene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nitration and reduction reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-(nitromethyl)cyclopent-1-ene exerts its effects involves the interaction of its functional groups with various molecular targets. The nitromethyl group can participate in electron transfer reactions, while the cyclopentene ring can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that drive the compound’s reactivity.

Comparison with Similar Compounds

    1-Methylcyclopentene: Lacks the nitromethyl group, making it less reactive in nitration and reduction reactions.

    2-Nitromethylcyclopentene: Similar structure but with the nitromethyl group at a different position, leading to different reactivity and applications.

    Cyclopentene: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness: 1-Methyl-2-(nitromethyl)cyclopent-1-ene is unique due to the presence of both a methyl and a nitromethyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

104488-99-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-2-(nitromethyl)cyclopentene

InChI

InChI=1S/C7H11NO2/c1-6-3-2-4-7(6)5-8(9)10/h2-5H2,1H3

InChI Key

WGMYAPGBSWIPQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1)C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.